molecular formula C16H17NO3 B7593931 1-(3-methylphenyl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate

1-(3-methylphenyl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate

Cat. No. B7593931
M. Wt: 271.31 g/mol
InChI Key: PCHZGKSOJTXBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylphenyl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate is a chemical compound that has been extensively studied for its various applications in scientific research. The compound is also known by its chemical name, Meclofenoxate, and is commonly used as a nootropic agent to enhance cognitive function. In

Mechanism of Action

The exact mechanism of action of Meclofenoxate is not fully understood, but it is believed to work through several different pathways. Meclofenoxate has been shown to increase the synthesis of acetylcholine, a neurotransmitter that is important for memory and learning. It also has antioxidant properties that may protect against oxidative stress, which is a common factor in neurodegenerative diseases.
Biochemical and Physiological Effects:
Meclofenoxate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of choline, a precursor to acetylcholine, in the brain. It also increases the activity of choline acetyltransferase, an enzyme that is involved in the synthesis of acetylcholine. Meclofenoxate has also been found to increase the oxygen consumption of brain cells, which may improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using Meclofenoxate in lab experiments is its ability to enhance cognitive function, which may be beneficial in studies that require memory and learning abilities. However, there are also limitations to using Meclofenoxate in lab experiments. For example, the effects of Meclofenoxate may vary depending on the dose and duration of treatment, which may make it difficult to compare results between studies.

Future Directions

There are several future directions for research on Meclofenoxate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of Meclofenoxate in these conditions. Another area of research is the potential use of Meclofenoxate in enhancing cognitive function in healthy individuals. Future studies may also explore the effects of Meclofenoxate on other neurotransmitters and brain pathways.

Synthesis Methods

Meclofenoxate can be synthesized through a reaction between 3-methylbenzyl chloride and ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate in the presence of a base such as potassium carbonate. The reaction results in the formation of Meclofenoxate as a white crystalline powder with a melting point of 155-157°C.

Scientific Research Applications

Meclofenoxate has been widely used in scientific research for its potential cognitive-enhancing effects. Studies have shown that Meclofenoxate can improve memory and learning abilities in both humans and animals. In addition, Meclofenoxate has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(3-methylphenyl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-5-4-6-13(9-10)12(3)20-16(19)14-8-7-11(2)17-15(14)18/h4-9,12H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHZGKSOJTXBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)OC(=O)C2=CC=C(NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylphenyl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate

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